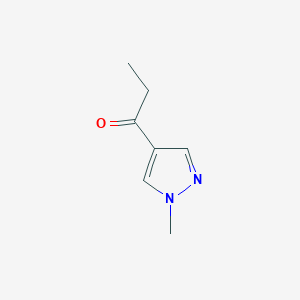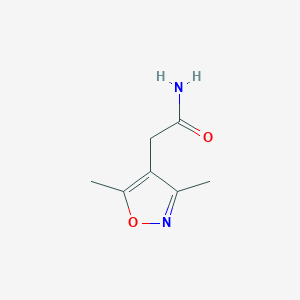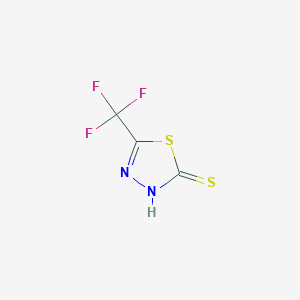
3-Chlorobenzyl thiocyanate
Vue d'ensemble
Description
3-Chlorobenzyl thiocyanate is a useful research compound. Its molecular formula is C8H6ClNS and its molecular weight is 183.66 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antimitotic Properties and Microtubule Morphology Alteration
3-Chlorobenzyl thiocyanate, similar to its related compound 2,4-dichlorobenzyl thiocyanate (DCBT), exhibits significant antimitotic properties. This characteristic enables it to cause remarkable reorganization of microtubules in cells, which is crucial for understanding cell division and cancer research. DCBT has been observed to irreversibly inhibit the polymerization of tubulin, a protein essential for microtubule formation, indicating a potential for this compound to have similar effects (Abraham et al., 1986).
Synthesis of Fused Polycyclic Nitrogen-Containing Heterocycles
The reactions involving 3-(α-chlorobenzyl)-1,2-dihydroquinoxalin-2-one, a compound closely related to this compound, with various thioureas including potassium thiocyanate, have been explored for the synthesis of thiazolo[3,4-a]quinoxalines. This highlights the compound's relevance in organic chemistry and drug synthesis (Kalinin et al., 2004).
Electrophilic Hypervalent Iodine Reagent Study
A study involving chlorobenziodoxole, which reacts with thiocyanate, sheds light on the chemical behavior of this compound in complex chemical reactions. This research contributes to the understanding of the reactivity and stability of thiocyanate compounds, particularly in the context of hypervalent iodine chemistry (Vinogradova et al., 2014).
Thiocyanate Oxidation Studies
Research on macromolecular N,N-dichlorosulfonamide as an oxidant for thiocyanates, including this compound, has demonstrated its potential in removing thiocyanate ions from aqueous solutions. This is particularly relevant in environmental chemistry for treating contaminated water (Kociołek-Balawejder, 2000).
Applications in Spectrophotometry
The use of chloramine-T, which reacts with thiocyanates like this compound, in spectrophotometric methods for measuring thiocyanate levels in serum and urine, highlights the role of such compounds in analytical chemistry. These methods are essential for clinical diagnostics and environmental monitoring (Giraudi & Grillo, 1981).
Coordination Compounds Synthesis
Research on transition metal thiocyanato coordination compounds, where 4-(4-chlorobenzyl)pyridine (similar to this compound) acts as a ligand, is significant in the field of inorganic chemistry. These studies contribute to the development of new materials with potential applications in catalysis and material science (Werner et al., 2014).
Orientations Futures
Thiocyanates, including 3-Chlorobenzyl thiocyanate, are common in natural products, synthetic drugs, and bioactive molecules. Many thiocyanate derivatives show excellent antibacterial, antiparasitic, and anticancer activities . Future research may focus on improving the biochemical understanding of thiocyanate metabolism and scaling up thiocyanate degradation technologies from the laboratory to a full-scale .
Mécanisme D'action
Target of Action
The primary target of 3-Chlorobenzyl thiocyanate is the benzylic sp3 C–H bond . The compound interacts with this bond to introduce a thiocyanate (SCN) group into the parent molecule .
Mode of Action
this compound operates through a free radical reaction pathway initiated by AIBN . This strategy constructs the benzylic sp3 C–SCN bond, overcoming the disadvantage of other strategies that involve introducing leaving groups in advance to synthesize benzyl thiocyanate compounds .
Biochemical Pathways
Thiocyanate-degrading microorganisms degrade thiocyanate in an autotrophic manner for energy, while other biodegrading microorganisms use thiocyanate as a carbon or nitrogen source . The biochemical pathways and enzymes involved in thiocyanate metabolism by different bacteria are discussed in detail .
Pharmacokinetics
The compound’s ability to introduce SCN groups into parent molecules suggests that it may have a broad substrate scope .
Result of Action
The result of this compound’s action is the construction of SCN-containing small organic molecules . Many thiocyanate derivatives show excellent antibacterial, antiparasitic, and anticancer activities .
Analyse Biochimique
Biochemical Properties
3-Chlorobenzyl thiocyanate plays a significant role in biochemical reactions, particularly in the formation of thiocyanate derivatives. It interacts with enzymes such as cytochrome P450, which catalyzes the oxidation of the benzyl moiety, leading to the formation of reactive intermediates . These intermediates can further react with glutathione, forming conjugates that are crucial for detoxification processes. Additionally, this compound can interact with proteins involved in cellular signaling pathways, influencing their activity and function.
Cellular Effects
This compound affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways by interacting with key proteins and enzymes . This compound can alter gene expression, leading to changes in cellular metabolism and function. For example, it can inhibit the polymerization of tubulin, resulting in the disruption of microtubule dynamics and cell division . These effects are particularly relevant in cancer research, where this compound is studied for its potential as an antimitotic agent.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It binds to enzymes such as cytochrome P450, leading to the formation of reactive intermediates . These intermediates can inhibit or activate other enzymes, resulting in changes in cellular processes. Additionally, this compound can form covalent bonds with proteins, altering their structure and function. This compound can also affect gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function . Studies have shown that this compound can degrade into various byproducts, which may have different biological activities. Long-term exposure to this compound can lead to cumulative effects on cellular processes, including alterations in gene expression and metabolic pathways.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cellular metabolism and gene expression . Toxic or adverse effects are observed at high doses, including inhibition of cytochrome c oxidase and disruption of cellular respiration . These effects are dose-dependent and can provide insights into the compound’s therapeutic potential and safety profile.
Metabolic Pathways
This compound is involved in various metabolic pathways, including its oxidation by cytochrome P450 enzymes . This oxidation leads to the formation of reactive intermediates, which can further react with glutathione and other biomolecules. The compound can also influence metabolic flux and metabolite levels by altering the activity of key enzymes involved in cellular metabolism. These interactions are crucial for understanding the compound’s role in biochemical processes and its potential therapeutic applications.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within specific cellular compartments can influence its biological activity and function. Understanding these transport and distribution mechanisms is essential for optimizing the compound’s therapeutic potential and minimizing adverse effects.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, where it can exert its effects . For example, this compound may localize to the mitochondria, where it can interact with enzymes involved in cellular respiration. Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action and optimizing its therapeutic applications.
Propriétés
IUPAC Name |
(3-chlorophenyl)methyl thiocyanate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNS/c9-8-3-1-2-7(4-8)5-11-6-10/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZXHWNKSYWWTLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CSC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![[(5-Ethylisoxazol-3-yl)methyl]amine](/img/structure/B1323022.png)


![3-(1H-Pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]-thiadiazol-6-amine](/img/structure/B1323028.png)

